
6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
カタログ番号 B2564440
CAS番号:
339099-29-5
分子量: 429.74
InChIキー: KBJNKURAOOCGGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is a chemical compound with the molecular formula C18H15Cl3N2O2S . It has an average mass of 429.748 Da and a mono-isotopic mass of 427.991974 Da . This compound is used in scientific experiments for its potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H15Cl3N2O2S . The presence of multiple chlorine atoms and a sulfur atom suggests that this compound may have interesting electronic properties. Detailed structural analysis would require more specific information such as X-ray crystallography or NMR data.Physical And Chemical Properties Analysis
The molecular weight of this compound is 415.7 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.科学的研究の応用
Synthesis and Chemical Properties
- Research has shown that quinazolinone derivatives, including compounds similar to 6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, can be synthesized through various chemical reactions, involving intramolecular cyclization and reactions with nucleophilic and non-nucleophilic bases. These processes are critical for creating complex molecules with potential pharmacological activities (Grytsak et al., 2021).
Potential Biological Activities
- Quinazolinone derivatives have been studied for their various biological activities, such as anti-inflammatory properties. For instance, the analogue-based design and synthesis of 2,3-diaryl quinazolinones showed promising anti-inflammatory activity, which can serve as a template for designing new gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).
- Additionally, the analgesic activity of certain 4(3H)-quinazolinone derivatives has been confirmed, highlighting the compound's relevance in pain management research (Osarodion, 2023).
Applications in Material Science
- Quinazolinone derivatives have also been explored for their potential applications beyond the pharmaceutical industry. For instance, certain quinazolinone-based compounds have been evaluated as corrosion inhibitors for mild steel in acidic media, suggesting their utility in protecting metals from corrosion. This indicates the versatility of quinazolinone derivatives in various fields, including material science (Errahmany et al., 2020).
Enzymatic Activity Enhancement
- Some quinazolinone derivatives have been investigated for their ability to enhance enzymatic activities. This suggests their potential application in biochemical research and the development of enzyme-based assays or treatments (Abass, 2007).
Safety and Hazards
特性
IUPAC Name |
6-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O2S/c1-9(2)25-16-8-15(12(20)7-13(16)21)23-17(24)11-6-10(19)4-5-14(11)22-18(23)26-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJNKURAOOCGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,5-Dichloro-4-mercaptopyridine
1804414-12-7

![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2564358.png)
![N-(2-Chlorophenyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2564362.png)
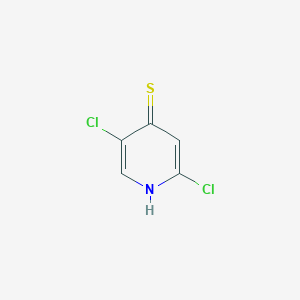
![2-(2-methoxyethoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)isonicotinamide](/img/structure/B2564368.png)
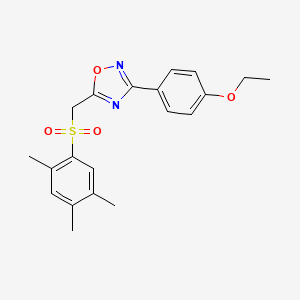
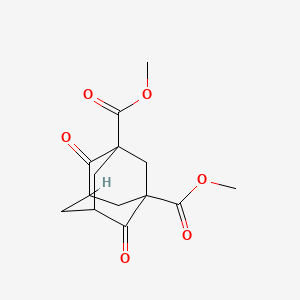
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2564371.png)

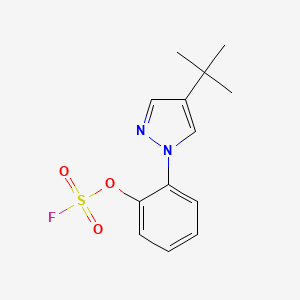
![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)
![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)
![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)
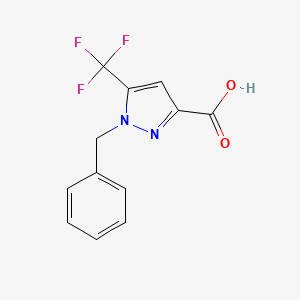
![methyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)